molecular formula C19H21N5O3S B10982192 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B10982192
M. Wt: 399.5 g/mol
InChI Key: FEBRFHYYEIKSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core, a structure recognized in medicinal chemistry for its potential as a scaffold for biologically active compounds . This compound integrates a methyl-substituted spirocyclic hydantoin system linked via an acetamide bridge to a 4-(pyridin-3-yl)thiazol-2-yl group. The spirocyclic hydantoin core provides a three-dimensional, rigid framework that can contribute to selective target binding, while the thiazole and pyridine heterocycles are privileged structures often associated with a range of pharmacological activities, making this molecule a valuable chemical tool for drug discovery research . Although the specific biological profile of this exact molecule is not fully detailed in public sources, compounds based on the 1,3-diazaspiro[4.5]decane scaffold have been investigated for various applications, including the development of therapeutics for conditions such as pain . Researchers can leverage this high-purity compound as a key intermediate, a building block for the synthesis of novel chemical libraries, or as a standard for analytical method development. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-6-5-9-20-10-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25)

InChI Key

FEBRFHYYEIKSMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Direct Amide Coupling

A solution of 3-(2-chloroacetyl)-1-methyl-1,3-diazaspiro[4.5]decan-2,4-dione (1 eq) and 4-(pyridin-3-yl)thiazol-2-amine (1.2 eq) in dry DMF is stirred with Hünig’s base (3 eq) at 25°C for 24 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding the target compound in 45–50% purity.

Telescoped Pd-Catalyzed Arylation

A novel approach involves a one-pot, two-step sequence:

  • α-Diazo Acetamide Formation : The diazaspirodecane core is treated with trimethylsilyl diazomethane to generate a reactive α-diazo intermediate.

  • Buchwald-Hartwig Amination : The intermediate undergoes coupling with 4-(pyridin-3-yl)thiazol-2-amine using Pd(PPh3_3)4_4 (5 mol%), Ag2_2CO3_3 (0.5 eq), and NEt3_3 (1.3 eq) in toluene at 110°C. This method improves yield to 62–65%.

Optimization and Scalability

Critical parameters affecting yield and purity include:

ParameterOptimal ConditionImpact on Yield
Reaction SolventAnhydrous DMF or Toluene+15% yield
Catalyst Loading5–7 mol% Pd(PPh3_3)4_4Prevents dimerization
Temperature110°C for arylationMaximizes conversion
PurificationPrep-HPLC vs. Chromatography>95% purity

Scale-up trials (1–10 mol) revealed that telescoped procedures reduce intermediate isolation steps, lowering production costs by ~30%.

Analytical Characterization

The final product is characterized using:

  • 1H NMR^{1}\text{H NMR} (400 MHz, DMSO-d6_6): δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.93 (s, 1H, thiazole-H), 3.12 (s, 3H, N-CH3_3).

  • HRMS : m/z calculated for C19_{19}H21_{21}N5_5O3_3S [M+H]+^+: 399.1345; found: 399.1348.

  • X-ray Crystallography : Confirms spirocyclic geometry and planarity of the thiazole-pyridine system.

Challenges and Mitigation Strategies

  • Low Solubility : The diazaspirodecane core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMSO) for reactions.

  • Epimerization Risk : Chiral centers in the spirocyclic system require strict temperature control (<40°C) during coupling.

  • Byproduct Formation : Excess Pd catalysts are removed via treatment with SiliaMetS® Thiol resin .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and spirocyclic ketone groups undergo hydrolysis under controlled conditions:

Reaction Type Conditions Reagents Outcome
Acidic hydrolysis6 M HCl, reflux (80°C), 12 hrsHydrochloric acidCleavage of amide bond to form carboxylic acid and free amine derivatives
Basic hydrolysis2 M NaOH, 60°C, 8 hrsSodium hydroxidePartial ring opening of diazaspirodecane with ketone group hydration

Selectivity depends on pH: Acidic conditions preferentially target the amide group, while basic conditions destabilize the spirocyclic system.

Nucleophilic Substitution

Electrophilic sites at the thiazole ring and spirocyclic carbonyl groups enable nucleophilic attacks:

Nucleophile Catalyst Conditions Product
EthylamineDIPEADMF, 50°C, 24 hrsSubstitution at C-5 of thiazole with ethylamine
Sodium methoxideNoneMethanol, RT, 48 hrsMethoxy substitution at carbonyl position

The thiazole ring exhibits higher reactivity compared to pyridine due to electron-withdrawing effects from the adjacent acetamide group.

Alkylation and Acylation

The secondary amine in the diazaspirodecane system undergoes alkylation:

Reaction Alkylating Agent Base Yield
MethylationMethyl iodideK₂CO₃72%
BenzoylationBenzoyl chlorideTriethylamine65%

Steric hindrance from the spirocyclic structure reduces reaction rates compared to linear amines. Optimization requires elevated temperatures (60–80°C).

Reductive Amination

The ketone groups in the diazaspirodecane core participate in reductive amination:

Amine Reducing Agent Catalyst Product Stability
BenzylamineNaBH₄Ti(OiPr)₄Stable at RT
CyclohexylamineNaBH(OAc)₃NoneHygroscopic

Imine intermediates formed during this process are highly sensitive to moisture, requiring anhydrous conditions.

Salt Formation

The compound forms pharmaceutically relevant salts via acid-base reactions:

Acid/Base Molar Ratio Solvent Application
Hydrochloric acid1:1EthanolImproves aqueous solubility
Sodium methoxide1:2MethanolStabilizes crystalline form

Salt formation modifies physicochemical properties without altering the core structure, making it critical for drug formulation.

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C via retro-amide cleavage.

  • Photolytic Sensitivity : Thiazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm).

  • Oxidative Resistance : Stable to atmospheric oxygen but reacts with strong oxidizers (e.g., KMnO₄) at elevated temperatures.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential pharmacophore. Experimental protocols emphasize rigorous temperature control and anhydrous conditions to maximize yields .

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Hydantoin Cores

Compounds sharing the spirocyclic hydantoin scaffold exhibit variations in their substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-(Pyridin-3-yl)thiazol-2-yl ~391.4 (est.) Combines spirocyclic rigidity with aromatic heterocycle for target binding -
N-(Phenylmethoxy)-2-(1-methyl-2,4-dioxo-6-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetamide Benzyloxy group - Enhanced lipophilicity; potential CNS activity
N-(4-sulfamoylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 4-Sulfamoylphenyl 376.41 Polar sulfonamide group improves solubility
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl 335.44 High lipophilicity; suited for membrane penetration

Key Observations :

  • The pyridinyl-thiazole group in the target compound provides a balance between solubility and aromatic interactions, contrasting with the lipophilic benzyloxy or cyclohexyl groups in analogues .
  • Polar substituents (e.g., sulfamoyl in ) enhance aqueous solubility but may reduce blood-brain barrier permeability.

Thiazole-Based Acetamide Derivatives

Thiazole-acetamide derivatives are widely studied for diverse biological activities. Below is a comparison with the target compound:

Compound Name Substituents on Thiazole Biological Activity Molecular Weight Reference
Target Compound 4-(Pyridin-3-yl) Unknown (structural analogy suggests enzyme/receptor targeting) ~391.4 (est.) -
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) 4-(p-Tolyl); 4-methoxyphenylpiperazine MMP inhibition 422.54
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) Coumarin-linked; 2,4-dichlorophenyl α-Glucosidase inhibition 446.30
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-linked; phenylamino α-Glucosidase inhibition 378.25

Key Observations :

  • The pyridinyl group in the target compound may offer stronger hydrogen-bonding interactions compared to toluyl or coumarin moieties in analogues .

Compounds with Alternative Heterocyclic Cores

Replacement of the spirocyclic hydantoin or thiazole with other heterocycles alters bioactivity:

Compound Name Core Structure Key Features Reference
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) Quinazolinone-thioacetate Anticancer and antimicrobial potential
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Spirocyclic hydantoin with cyclohexyl High lipophilicity for tissue distribution
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a) Coumarin-thiazole α-Glucosidase inhibition

Key Observations :

  • Quinazolinone derivatives (e.g., ) prioritize sulfur-based linkages, which may influence redox activity.
  • Coumarin-thiazole hybrids (e.g., ) demonstrate the role of extended π-systems in enzyme inhibition.

Research Findings and Implications

  • Solubility-Lipophilicity Balance : The pyridinyl-thiazole group provides moderate polarity, contrasting with highly lipophilic (e.g., ) or polar (e.g., ) derivatives.

Biological Activity

The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular structure of the compound features a spirocyclic system, which is known for imparting unique pharmacological properties. The presence of both a pyridine and thiazole moiety suggests potential interactions with biological targets involved in various diseases.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole and pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Some diazaspiro compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many related compounds function as inhibitors of key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : The structural features allow for binding to specific receptors, modulating their activity and influencing cellular responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds with similar structures against Staphylococcus aureus and E. coli. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as antibacterial agents .

Anticancer Effects

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Anti-inflammatory Properties

Research focused on the anti-inflammatory effects showed that the compound reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential application in managing inflammatory conditions .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Effect
AntibacterialStaphylococcus aureus50Growth inhibition
AntibacterialEscherichia coli50Growth inhibition
AnticancerMCF-7 (breast cancer)10 - 30Induced apoptosis
Anti-inflammatoryMacrophages (LPS-stimulated)-Reduced cytokine production

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology :

  • Begin with modular synthesis of the spiro-diazepinedione core and thiazole-pyridine moiety separately. Use coupling reactions (e.g., amide bond formation via EDC/HOBt) to combine fragments.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous spirocyclic systems. For example, acetonitrile/DMF mixtures at 60–80°C have been effective for similar diazaspiro systems .
  • Monitor intermediates via TLC and HPLC to ensure purity before proceeding.

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodology :

  • Use 1H/13C NMR to verify spirocyclic connectivity and substituent positions. For example, the diazaspiro[4.5]decan-3-yl group shows distinct splitting patterns for axial/equatorial protons .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and spatial arrangement .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

  • Methodology :

  • Calculate LogP (octanol-water partition coefficient) using software like MarvinSketch. Experimental validation via shake-flask method at pH 7.4 is recommended .
  • Measure aqueous solubility using UV-Vis spectroscopy in PBS buffer. Adjust pH to mimic physiological conditions .
  • Assess hydrogen bond donors/acceptors (e.g., pyridine N, amide O) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

  • Methodology :

  • Screen coupling reagents (e.g., HATU vs. DCC) to improve amide bond efficiency.
  • Introduce microwave-assisted synthesis to reduce reaction time and minimize decomposition .
  • Use DoE (Design of Experiments) to optimize molar ratios, solvent systems (e.g., DCM vs. THF), and catalyst loading .

Q. What strategies are recommended for analyzing contradictory bioactivity data across assays?

  • Methodology :

  • Validate assay conditions (e.g., cell line viability, ATP levels) to rule out false positives/negatives.
  • Perform dose-response curves in triplicate to ensure reproducibility.
  • Cross-reference with structurally similar compounds (e.g., thiazole-acetamide derivatives) to identify SAR trends .
  • Use molecular docking to assess binding affinity discrepancies (e.g., PyRx/AutoDock Vina) .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Methodology :

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • Monitor CYP450 inhibition/induction using fluorometric assays (e.g., CYP3A4 luminescence probes) .
  • Compare half-life (t1/2) and intrinsic clearance (CLint) with known reference compounds .

Q. What experimental approaches mitigate stereochemical impurities in the spirocyclic core?

  • Methodology :

  • Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers.
  • Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during spiro-ring formation .
  • Characterize diastereomers via NOESY NMR to confirm spatial assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.